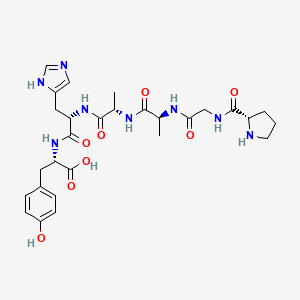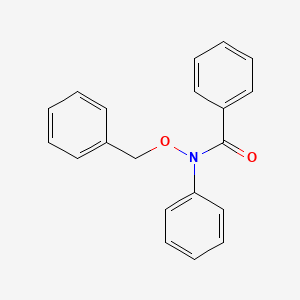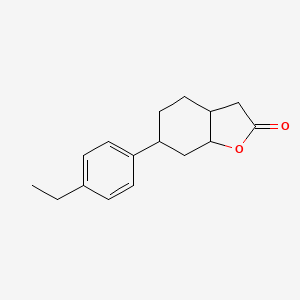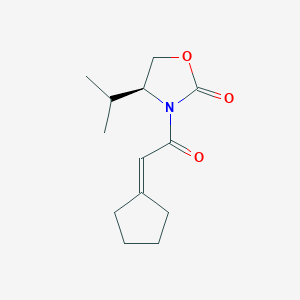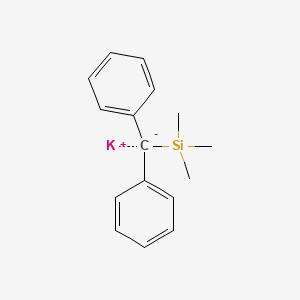
Potassium diphenyl(trimethylsilyl)methanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium diphenyl(trimethylsilyl)methanide is an organopotassium compound known for its unique structure and reactivity. It features a potassium cation bonded to a diphenyl(trimethylsilyl)methanide anion. This compound is of interest in organic synthesis due to its strong nucleophilic properties and its ability to form stable carbanions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium diphenyl(trimethylsilyl)methanide can be synthesized through the reaction of diphenyl(trimethylsilyl)methane with a strong base such as potassium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium diphenyl(trimethylsilyl)methanide undergoes various types of reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing leaving groups in organic molecules.
Addition Reactions: It can add to electrophilic double bonds, such as carbonyl groups, forming new carbon-carbon bonds.
Deprotonation: It can deprotonate weak acids, generating new carbanions.
Common Reagents and Conditions
Common reagents used with this compound include alkyl halides, carbonyl compounds, and other electrophiles. Reactions are typically conducted in aprotic solvents like THF or dimethyl sulfoxide (DMSO) under an inert atmosphere to prevent side reactions with moisture or oxygen .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific electrophile used. For example, reactions with alkyl halides yield substituted diphenyl(trimethylsilyl)methane derivatives, while reactions with carbonyl compounds can produce alcohols or ketones.
Wissenschaftliche Forschungsanwendungen
Potassium diphenyl(trimethylsilyl)methanide has several applications in scientific research:
Organic Synthesis: It is used as a strong nucleophile and base in various organic transformations, including the formation of carbon-carbon bonds.
Material Science: It is employed in the synthesis of novel materials with unique electronic and structural properties.
Wirkmechanismus
The mechanism of action of potassium diphenyl(trimethylsilyl)methanide involves the formation of a stable carbanion. This carbanion can then participate in nucleophilic attacks on electrophilic centers, facilitating various organic transformations. The presence of the trimethylsilyl group helps stabilize the carbanion, making it more reactive and selective in its reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium bis(trimethylsilyl)amide: Another strong base and nucleophile, but with different reactivity due to the presence of two trimethylsilyl groups.
Sodium diphenyl(trimethylsilyl)methanide: Similar structure but with sodium instead of potassium, leading to differences in reactivity and solubility.
Lithium diphenyl(trimethylsilyl)methanide: Lithium analog with distinct reactivity patterns due to the smaller ionic radius and higher charge density of lithium.
Uniqueness
Potassium diphenyl(trimethylsilyl)methanide is unique due to its combination of a potassium cation with a diphenyl(trimethylsilyl)methanide anion. This combination provides a balance of nucleophilicity and stability, making it a valuable reagent in organic synthesis and other applications.
Eigenschaften
CAS-Nummer |
179261-28-0 |
|---|---|
Molekularformel |
C16H19KSi |
Molekulargewicht |
278.50 g/mol |
IUPAC-Name |
potassium;diphenylmethyl(trimethyl)silane |
InChI |
InChI=1S/C16H19Si.K/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15;/h4-13H,1-3H3;/q-1;+1 |
InChI-Schlüssel |
DEOCGUFKJQMVGO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[C-](C1=CC=CC=C1)C2=CC=CC=C2.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester](/img/structure/B15163648.png)
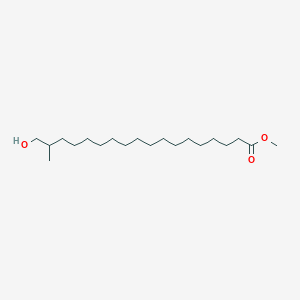
![3-[(4-Methoxyphenyl)sulfanyl]prop-2-enal](/img/structure/B15163661.png)
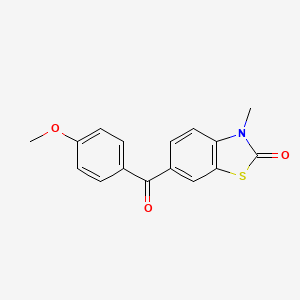
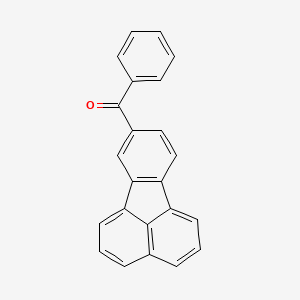
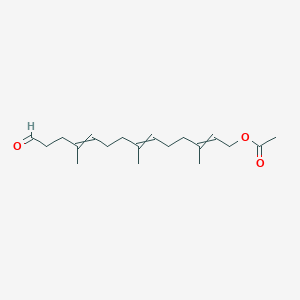
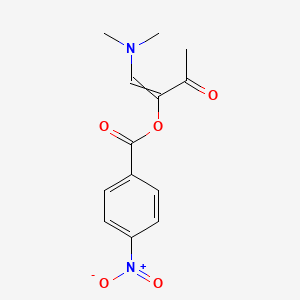
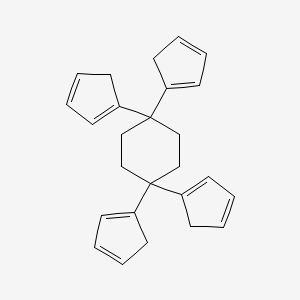
![Methane, trifluoro[(iodomethyl)sulfonyl]-](/img/structure/B15163711.png)
![Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]-](/img/structure/B15163723.png)
